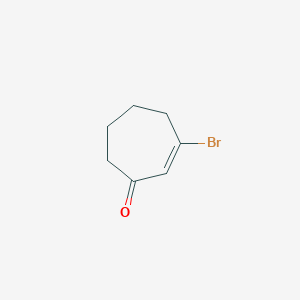![molecular formula C19H17NO B15158721 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine](/img/structure/B15158721.png)
2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to the biphenyl structure and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine typically involves the coupling of a methoxy-substituted biphenyl with a methylpyridine derivative. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-substituted biphenyl with a halogenated methylpyridine in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated biphenyl derivatives.
Reduction: Formation of reduced biphenyl compounds.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: A simpler biphenyl derivative with a methoxy group.
2-Methylpyridine: A pyridine derivative with a methyl group.
4’-Methoxy-[1,1’-biphenyl]-4-yl-sulfonyl-amino-6-methoxy-hex-4-ynoic acid: A more complex derivative with additional functional groups.
Uniqueness
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine is unique due to the specific combination of the methoxy-substituted biphenyl and the methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)phenyl]-5-methylpyridine |
InChI |
InChI=1S/C19H17NO/c1-14-7-12-19(20-13-14)18-6-4-3-5-17(18)15-8-10-16(21-2)11-9-15/h3-13H,1-2H3 |
InChI Key |
BLWCSYJVCAOFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
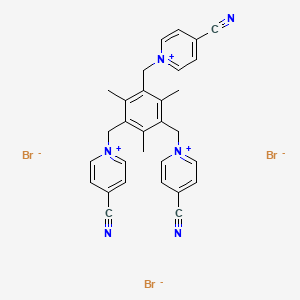
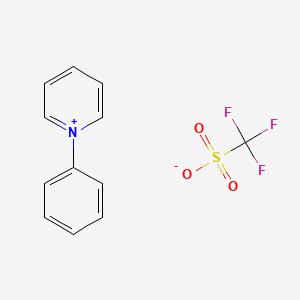
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
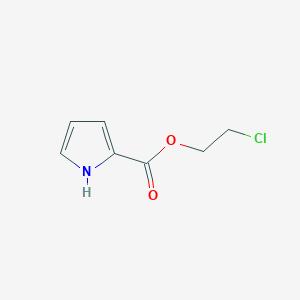
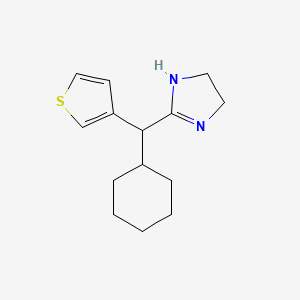
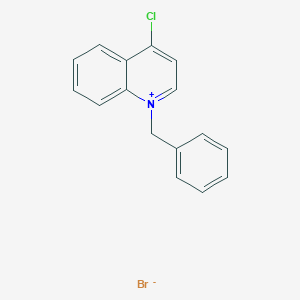
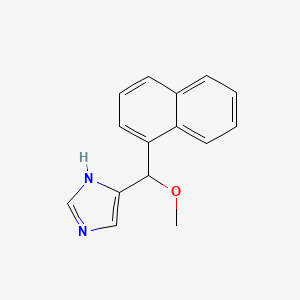
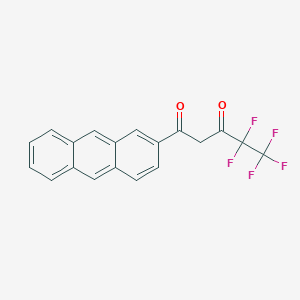
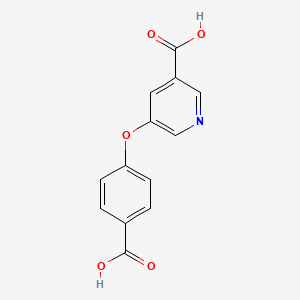
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)
